![molecular formula C14H13NO B5705300 2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
2,4,6-trimethylfuro[3,2-c]quinoline
Overview
Description
2,4,6-Trimethylfuro[3,2-c]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with three methyl groups attached at the 2, 4, and 6 positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethylfuro[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil at elevated temperatures. This reaction leads to the formation of substituted furoquinolines, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied in the synthesis of quinoline derivatives. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation to promote the reactions .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylfuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding tetrahydroquinoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or organometallic reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce tetrahydroquinoline derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including 2,4,6-trimethylfuro[3,2-c]quinoline, as promising anticancer agents. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on tetrahydroquinolinone derivatives demonstrated significant cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines. The mechanism of action involved inducing cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .
Case Study: Tetrahydroquinolinone Derivatives
- Objective : To evaluate the cytotoxic effects of synthesized derivatives.
- Findings : Compounds exhibited IC50 values indicating potent activity against cancer cells while sparing normal cells.
- : The study suggests that modifications in the quinoline structure can enhance anticancer efficacy.
Cardiovascular Applications
Quinoline derivatives have also been investigated for their cardiovascular benefits. Certain compounds exhibit positive inotropic effects, antiarrhythmic properties, and vasodilating actions. A patent describes quinoline derivatives that can be used in treating heart diseases such as congestive heart failure by improving cardiac output and reducing arrhythmias .
Case Study: Quinoline Derivatives for Heart Disease
- Objective : To synthesize and evaluate new quinoline derivatives for cardiovascular applications.
- Findings : The compounds showed significant improvements in cardiac function without excessive increases in heart rate.
- : These derivatives could serve as effective treatments for heart-related conditions.
Antimicrobial Activity
The antimicrobial properties of quinolines have been well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
- Objective : To assess the antibacterial activity of synthesized furoquinolines.
- Findings : Certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
- : The structural features of furoquinolines contribute to their antimicrobial potency.
Synthetic Applications
The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new compounds with tailored properties.
Synthesis Overview
- Various synthetic routes have been developed to obtain furoquinolines efficiently. These methods often involve cyclization reactions or modifications to existing quinoline structures to enhance their biological activity.
Synthetic Method | Description | Yield (%) |
---|---|---|
Cyclization with aldehydes | Formation of furoquinolines via cyclization | 75 |
Nucleophilic substitutions | Introduction of functional groups at specific sites | 85 |
Computational Studies
In silico methods are increasingly employed to predict the biological activities of quinoline derivatives. Molecular docking studies help identify potential interactions between these compounds and biological targets, facilitating the design of more effective drugs.
Case Study: Computational Drug Design
- Objective : To utilize computational tools for predicting the efficacy of furoquinolines.
- Findings : Molecular docking results indicated strong binding affinities with target proteins involved in cancer pathways.
- : Computational approaches can streamline the drug discovery process for quinoline-based compounds.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylfuro[3,2-c]quinoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
2,4,6-Trimethylfuro[3,2-c]quinoline can be compared with other similar compounds, such as:
2,4-Dimethylfuro[3,2-c]quinoline: Lacks one methyl group compared to this compound, which may affect its chemical reactivity and biological activity.
2,4,6-Trisubstituted quinolines: These compounds have different substituents at the 2, 4, and 6 positions, which can lead to variations in their properties and applications.
N-Methylbenzofuro[3,2-b]quinoline: A related compound with a different substitution pattern, which may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4,6-trimethylfuro[3,2-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHFQFWVBDHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(O3)C)C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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